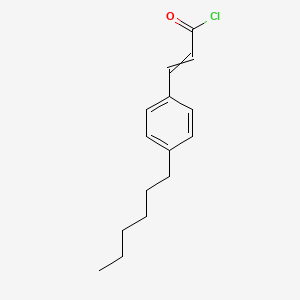
3-(4-Hexylphenyl)prop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hexylphenyl)prop-2-enoyl chloride is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a prop-2-enoyl chloride group attached to a 4-hexylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.
Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.
Common Reagents and Conditions
Amines: React to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
科学的研究の応用
3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .
類似化合物との比較
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the hexylphenyl group.
Methacryloyl Chloride: Contains a methyl group instead of a hexyl group.
Crotonoyl Chloride: Similar structure but with a different alkyl chain length
Uniqueness
3-(4-Hexylphenyl)prop-2-enoyl chloride is unique due to the presence of the hexylphenyl group, which imparts specific physical and chemical properties
特性
CAS番号 |
54256-25-6 |
|---|---|
分子式 |
C15H19ClO |
分子量 |
250.76 g/mol |
IUPAC名 |
3-(4-hexylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3 |
InChIキー |
BHRKWWLBXDZCST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















